molecular formula C12H16BrNO2 B1344638 N-BOC-N-Methyl-3-bromoaniline CAS No. 57598-34-2

N-BOC-N-Methyl-3-bromoaniline

Cat. No.: B1344638
CAS No.: 57598-34-2
M. Wt: 286.16 g/mol
InChI Key: BJNPOFRPHNDRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a bromine atom on the benzene ring and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom. It is commonly used in organic synthesis, particularly in the protection of amine groups.

Scientific Research Applications

N-BOC-N-Methyl-3-bromoaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide and protein derivatives.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action for the deprotection of the N-Boc group involves the electrophilic character of oxalyl chloride . Oxalyl chloride acts as a de-masking agent, selectively removing the Boc group and revealing the protected amine .

Safety and Hazards

“N-BOC-N-Methyl-3-bromoaniline” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-N-Methyl-3-bromoaniline typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired BOC-protected product .

Industrial Production Methods

In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-BOC-N-Methyl-3-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-BOC-Aniline: Similar in structure but lacks the methyl and bromine substituents.

    N-BOC-N-Methyl-Aniline: Similar but without the bromine atom.

    N-BOC-3-Bromoaniline: Similar but without the methyl group

Uniqueness

N-BOC-N-Methyl-3-bromoaniline is unique due to the presence of both the methyl and bromine substituents, which provide additional sites for chemical modification and enhance its utility in synthetic applications .

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPOFRPHNDRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629458
Record name tert-Butyl (3-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57598-34-2
Record name 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57598-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 114 g (447 mmol) of tert-butyl (3-bromophenyl)carbamate in 800 ml of DMF are added portionwise 19 g (475 mmol) of sodium hydride (60% in oil) and the reaction medium is stirred until the evolution of gas has ceased. 29.3 ml (470 mmol) of methyl iodide are added dropwise and stirring is continued for 18 hours. The reaction medium is poured into ice-cold water and extracted with ethyl acetate. The organic phase is separated out after settling of the phases, dried over magnesium sulfate and evaporated. 115 g of tert-butyl (3-bromophenyl)-N-methylcarbamate are obtained in a yield of 95%.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 114 g (447 mmol) of tert-butyl (3-bromophenyl)carbamate in 800 ml of DMF are added portionwise 19 g (475 mmol) of sodium hydride (60% in oil) and the reaction medium is stirred until the evolution of gas has ceased. 29.3 ml (470 mmol) of methyl iodide are added dropwise and stirring is continued for 18 hours. The reaction medium is poured into ice-water and extracted with ethyl acetate. The organic phase is separated out by settling of the phases, dried over magnesium sulfate and evaporated. 115 g of tert-butyl (3-bromophenyl)-N-methylcarbamate are obtained in a yield of 95%.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.